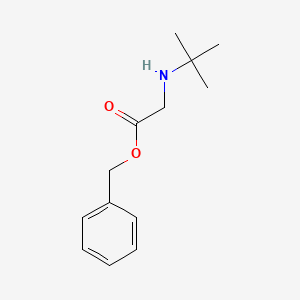

Benzyl 2-(tert-butylamino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

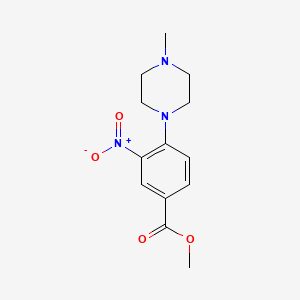

Benzyl 2-(tert-butylamino)acetate is a compound that can be inferred to contain a benzyl group, a tert-butylamino substituent, and an acetate moiety. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related structures and functionalities. For instance, tert-butyl groups are commonly used in organic synthesis due to their steric bulk, which can influence the reactivity and selectivity of reactions .

Synthesis Analysis

The synthesis of compounds related to Benzyl 2-(tert-butylamino)acetate often involves multi-step reactions and the use of tert-butyl groups as protective groups for amines or alcohols. For example, tert-butyl perbenzoate has been used as a substitute for benzoquinone in Fujiwara-Moritani reactions, which could potentially be applied to the synthesis of benzyl amino acetate derivatives . Enantioselective synthesis routes, such as the one described for a benzyl carbamate using iodolactamization, highlight the importance of chiral centers in the synthesis of complex molecules . Additionally, the use of tert-butyl diazoacetate in three-component reactions to create bis(arylamino) acid derivatives demonstrates the versatility of tert-butyl-containing reagents .

Molecular Structure Analysis

The molecular structure of Benzyl 2-(tert-butylamino)acetate would likely exhibit steric hindrance due to the tert-butyl group, which could affect its conformation and reactivity. The presence of a benzyl group could provide aromatic character to the molecule, influencing its electronic properties. The acetate moiety would introduce ester functionality, which is known to participate in various chemical reactions .

Chemical Reactions Analysis

Compounds with tert-butylamino and acetate groups can participate in a range of chemical reactions. For instance, tert-butyl isocyanide has been used in reactions with acetylenedicarboxylates and aromatic carboxylic acids to synthesize carbonyl derivatives . The tert-butyl group itself can be involved in reactions as a protecting group or as a steric hindrance that directs the course of a reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzyl 2-(tert-butylamino)acetate would be influenced by its functional groups. The tert-butyl group is known to increase hydrophobicity and decrease solubility in water, while the benzyl group could contribute to increased solubility in organic solvents due to its aromatic nature. The acetate ester would be expected to participate in hydrolysis reactions under basic or acidic conditions. The compound's melting and boiling points, as well as its stability, would be determined by the interplay of these functional groups .

Safety and Hazards

properties

IUPAC Name |

benzyl 2-(tert-butylamino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)14-9-12(15)16-10-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJVYWVEWCTCHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380525 |

Source

|

| Record name | Benzyl 2-(tert-butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(tert-butylamino)acetate | |

CAS RN |

343319-03-9 |

Source

|

| Record name | Benzyl 2-(tert-butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid](/img/structure/B1305985.png)

![1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol hydrochloride](/img/structure/B1305986.png)

![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)